molecular formula C15H20ClNO4S B11512028 4-butoxy-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

4-butoxy-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11512028
M. Wt: 345.8 g/mol
InChI Key: AIECOBCWGNBENV-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which includes a butoxy group, a chlorinated benzamide moiety, and a dioxidotetrahydrothiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-chlorobenzoyl chloride with butylamine to form 4-butoxybenzamide.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the reaction of the benzamide core with 3-chlorotetrahydrothiophene-1,1-dioxide in the presence of a suitable base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothiophenyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
  • 4-butoxy-N-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

Uniqueness

4-butoxy-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H20ClNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

4-butoxy-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C15H20ClNO4S/c1-2-3-8-21-12-6-4-11(5-7-12)15(18)17-14-10-22(19,20)9-13(14)16/h4-7,13-14H,2-3,8-10H2,1H3,(H,17,18)

InChI Key

AIECOBCWGNBENV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)CC2Cl

Origin of Product

United States

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